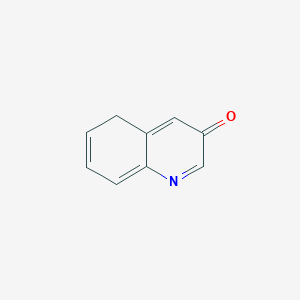![molecular formula C6H3N5S B14232537 3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine CAS No. 503818-33-5](/img/structure/B14232537.png)
3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE is a heterocyclic compound that contains nitrogen and sulfur atoms within its fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2,3-diamines with thionyl chloride, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of hydrazonoyl halides and triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic photovoltaic materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to potential therapeutic effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of the enzyme responsible for acid secretion in the stomach .
Comparison with Similar Compounds
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE can be compared with other similar compounds, such as:
Imidazo[4,5-b]quinoxaline: Known for its anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits antimicrobial and anticancer activities.
Imidazo[4,5-c]pyridine: Functions as a GABA A receptor agonist and proton pump inhibitor.
The uniqueness of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
503818-33-5 |
|---|---|
Molecular Formula |
C6H3N5S |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
4-thia-3,5,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-3-4(11-12-10-3)5-6(7-1)9-2-8-5/h1-2,10H |
InChI Key |
CDUBAKKAJBBAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NSN2)C3=NC=NC3=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


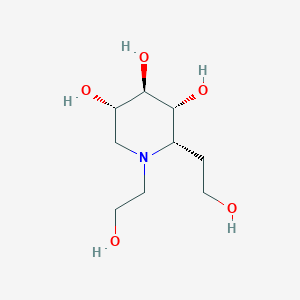
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)

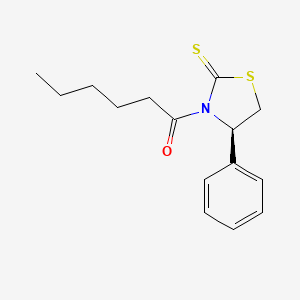
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)

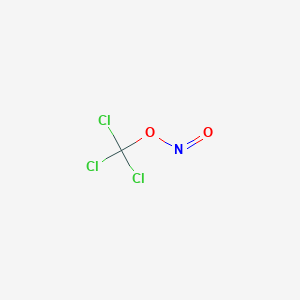




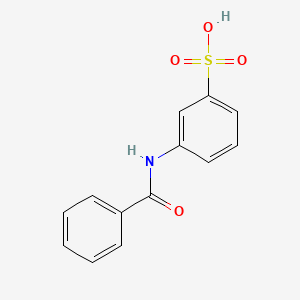
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
